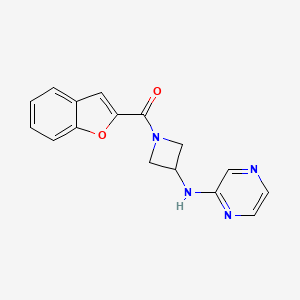

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic approaches exist for preparing benzofuran derivatives. Notably, the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones have been employed. Other strategies involve dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones. Transition-metal-catalyzed cyclization of aryl acetylenes has also been explored. General protocols for synthesizing these compounds are of high interest .

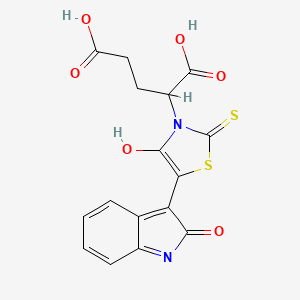

Molecular Structure Analysis

The molecular structure of Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone consists of the benzofuran core fused with the pyrazine-azetidine moiety. The arrangement of atoms and functional groups determines its biological properties. Crystallographic studies provide insights into its 3D structure .

Scientific Research Applications

Synthesis and Biological Applications

Antimicrobial Activities : Novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans have been synthesized, demonstrating antimicrobial properties. The synthesis involves reactions of salicylaldehyde or 2-hydroxy acetophenone with chloroacetone to afford corresponding benzofurans, which, upon further reactions, yield compounds with evaluated antimicrobial activities (D. Kumar et al., 2007).

Antiproliferative Effects : A series of benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanone derivatives have been synthesized and studied for their antiproliferative activity and ability to reverse multidrug resistance in human MDR1-gene transfected mouse lymphoma cells. Among these compounds, specific derivatives exhibited significant biological activities, suggesting their potential in cancer treatment (S. Parekh et al., 2011).

Antibacterial and Antifungal Properties : Research has led to the development of benzofuran derivatives with pronounced antibacterial and antifungal activities. These derivatives were synthesized and showed better efficacy than control drugs against several bacteria and a fungus (Xizhen Jiang et al., 2011).

β-Amyloid Plaques Probes : Benzofuran-2-yl(phenyl)methanone derivatives have been synthesized and evaluated as probes for β-amyloid plaques, showing high affinity for Aβ(1-42) aggregates. These findings are significant for the development of diagnostic tools for Alzheimer's disease (M. Cui et al., 2011).

Antitubercular Evaluation : A novel series of 3-benzofuran-5-aryl-1-pyrazolyl-pyridylmethanone and 3-benzofuran-5-aryl-1-pyrazolylcarbonyl-4-oxo-naphthyridin analogs have been synthesized and shown potent antitubercular activity against multidrug-resistant M. tuberculosis strains, presenting a promising avenue for new antitubercular agents (K. Manna & Y. Agrawal, 2010).

properties

IUPAC Name |

1-benzofuran-2-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-16(14-7-11-3-1-2-4-13(11)22-14)20-9-12(10-20)19-15-8-17-5-6-18-15/h1-8,12H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCBRLTXCFNPAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)NC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dichlorophenyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2979536.png)

![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2979540.png)

![2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2979548.png)

![4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2979551.png)

![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide](/img/structure/B2979554.png)

![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}acetamide](/img/structure/B2979557.png)